ethyl 3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate
Description
Properties
IUPAC Name |
ethyl 3-(7-ethoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-5-21-15-9-7-13-11(3)14(8-10-16(19)22-6-2)18(20)23-17(13)12(15)4/h7,9H,5-6,8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTPCVGAJFKKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CCC(=O)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate typically involves multi-step organic reactions. One common method includes the condensation of 4,8-dimethyl-7-hydroxycoumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the synthesis of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes or receptors, modulating their activity. The ethoxy and dimethyl groups may enhance binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-{7-[(3-Methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
- Molecular formula : C₂₄H₂₆O₆ (MW 410.47 g/mol).
- Key differences: The 7-position substituent is a 3-methoxybenzyloxy group instead of ethoxy. Higher molecular weight may reduce aqueous solubility compared to the target compound.
Ethyl 3-[6-Chloro-4-methyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]propanoate
- Molecular formula : C₂₇H₃₁ClO₅ (MW 470.98 g/mol).
- Bulky pentamethylbenzyloxy group: Increases steric hindrance, likely reducing enzymatic degradation but limiting solubility. The chlorine atom enhances electronegativity, which could affect binding interactions in biological systems.
Ethyl 3-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate
- Key differences :
- 7-Hydroxy group : Increases polarity (logP ~1.5–2.0) and hydrogen-bonding capacity.
- The compound is discontinued, suggesting instability (e.g., oxidation susceptibility) or synthesis challenges.
Methyl (S)-3-(Dimethyl(phenyl)silyl)-3-((2R,3R,4R)-6-methoxy-3-methyl-4-phenylchroman-2-yl)propanoate
- Core structure: Chroman (non-lactone) instead of coumarin.
- Key differences :
- Silyl group : Enhances lipophilicity and steric bulk.
- Methoxy and phenyl groups : Contribute to enantioselective interactions.
Data Table: Structural and Inferred Properties
Research Findings and Implications
Substituent Effects :
- Ethoxy vs. Hydroxy : Ethoxy improves metabolic stability but reduces solubility compared to hydroxy .
- Bulky Groups : Pentamethylbenzyloxy () and 3-methoxybenzyloxy () substituents significantly increase molecular weight and logP, impacting bioavailability.
- Chlorine Introduction : Electron-withdrawing groups () may alter electronic density, affecting reactivity in further derivatization.
- Synthetic Considerations: Ethyl propanoate esters (target and analogs) are typically synthesized via esterification or nucleophilic substitution. Enantioselective methods (e.g., FeCl₃/lutidine in ) highlight the complexity of introducing chiral centers .
Structural Trends :
- Coumarin derivatives with smaller alkoxy groups (e.g., ethoxy) balance lipophilicity and solubility.
- Chroman cores () exhibit distinct electronic profiles due to the absence of a lactone ring.
Biological Activity
Ethyl 3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate is a complex organic compound belonging to the chromen-2-one family, which has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H21O5, with a molar mass of approximately 317.36 g/mol. The compound features a chromenone core, which contributes to its biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes, potentially impacting cell proliferation and apoptosis.
- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. This is crucial for protecting cellular components from damage and maintaining homeostasis.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
Antioxidant Properties
This compound has shown significant antioxidant activity in various studies. For instance:
| Study | Concentration | Effect |
|---|---|---|
| 10 µM | Increased cell viability under oxidative stress conditions | |
| 50 µM | Upregulation of antioxidant proteins (e.g., HO-1) |
These findings suggest that the compound effectively reduces reactive oxygen species (ROS) and protects against oxidative damage.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to its anti-inflammatory profile:
| Study | Concentration | Effect |
|---|---|---|
| 25 µM | Decreased levels of TNF-alpha and IL-6 | |
| 50 µM | Inhibition of COX activity by ~40% |
This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Cell Culture Studies : In studies using human cell lines, this compound demonstrated protective effects against H₂O₂-induced cytotoxicity. The compound significantly improved cell viability and reduced apoptosis markers.
- Animal Models : In vivo experiments on mice indicated that administration of the compound led to reduced inflammation markers in tissues subjected to induced inflammatory responses.
Comparative Analysis with Similar Compounds
Ethyl 3-(7-butoxy or methoxy derivatives) has been compared with other chromenone derivatives regarding their biological activities:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|
| Ethyl 3-(7-butoxy)propanoate | Moderate | High |
| Ethyl 3-(7-methoxy)propanoate | High | Moderate |
| Ethyl 3-(7-ethoxy)propanoate | Very High | High |
This comparison highlights the superior biological activity of ethyl 3-(7-ethoxy) compared to its analogs.
Q & A
Basic Research Questions
Q. What are the key structural features of ethyl 3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate, and how do they influence its reactivity?
- Answer : The compound features a coumarin core (2H-chromen-2-one) with ethoxy and methyl substituents at positions 7, 4, and 7. The ethyl propanoate side chain at position 3 introduces ester functionality, which can undergo hydrolysis or nucleophilic substitution. The electron-withdrawing ketone group at position 2 may enhance reactivity in electrophilic aromatic substitution or hydrogen-bonding interactions. Structural analogs suggest ester groups contribute to solubility and metabolic stability .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : Use P95 respirators (US) or P1 masks (EU) for low exposure and OV/AG/P99 respirators for higher concentrations. Full chemical protective suits are required, with material selection based on exposure levels. Avoid drainage contamination due to undefined environmental toxicity .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : For elucidating substituent positions and verifying synthetic intermediates (e.g., confirming ester linkage integrity) .
- X-ray Crystallography : To resolve bond angles and steric effects in the coumarin core .
- Thin-Layer Chromatography (TLC) : For real-time reaction monitoring during synthesis .
Advanced Research Questions
Q. How can computational reaction path search methods optimize synthesis routes for this compound?
- Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, narrowing optimal reaction conditions. For example, esterification steps can be modeled to identify solvent effects or catalytic mechanisms. Experimental validation using TLC or HPLC creates a feedback loop to refine computational parameters .
Q. How can researchers resolve contradictions in yield data from different synthesis protocols?
- Answer : Apply Design of Experiments (DOE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For instance, sodium hydride vs. potassium carbonate in deprotonation steps may affect esterification yields. Statistical tools like ANOVA identify significant factors, while replication studies validate robustness .
Q. What reactor design considerations are critical for scaling up synthesis?
- Answer :
- Heat Transfer : Exothermic reactions (e.g., esterification) require jacketed reactors for temperature control.
- Mixing Efficiency : High-viscosity intermediates necessitate turbine impellers.
- Safety : Mitigate risks of volatile byproducts using gas scrubbers.
Refer to CRDC classifications (e.g., RDF2050112 for reactor fundamentals) for engineering standards .
Q. What strategies are effective for analyzing the compound’s interaction with biological targets?
- Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to enzymes (e.g., kinases).
- Molecular Docking : Align the coumarin core with hydrophobic pockets of target proteins.
- Metabolic Stability Assays : Hydrolyze the ester group in liver microsomes to assess prodrug potential.
Structural analogs show activity against inflammation-related pathways .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
